molecular formula C8H5IS B1589447 2-Iodo-benzo[b]thiophene CAS No. 36748-89-7

2-Iodo-benzo[b]thiophene

Cat. No.: B1589447
CAS No.: 36748-89-7
M. Wt: 260.1 g/mol
InChI Key: XNCFWDHWACGQBN-UHFFFAOYSA-N
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Description

2-Iodo-benzo[b]thiophene is a heterocyclic aromatic compound that contains both sulfur and iodine atoms within its structure The compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-benzo[b]thiophene typically involves the iodination of benzo[b]thiophene. One common method is the electrophilic iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as palladium-catalyzed cross-coupling reactions. For example, the Sonogashira coupling reaction between 2-iodothiophenol and phenylacetylene can be used to produce 2-substituted benzo[b]thiophenes in good yields .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-benzo[b]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are commonly used to form carbon-carbon bonds.

    Cyclization Reactions: Electrophilic cyclization reactions can be used to form complex polycyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.

    Cyclization: Electrophiles such as iodine or bromine in the presence of a base like triethylamine.

Major Products:

    Substitution Products: Various substituted benzo[b]thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex structures.

    Cyclization Products: Polycyclic aromatic compounds.

Scientific Research Applications

2-Iodo-benzo[b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-benzo[b]thiophene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and heteroatomic structure. The iodine atom can participate in halogen bonding, which can enhance binding affinity and specificity to biological targets .

Comparison with Similar Compounds

    Benzo[b]thiophene: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

    2-Bromo-benzo[b]thiophene: Similar in reactivity but may have different electronic and steric properties due to the bromine atom.

    2-Chloro-benzo[b]thiophene: Less reactive than the iodo derivative but still useful in various synthetic applications.

Uniqueness: 2-Iodo-benzo[b]thiophene is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

2-iodo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCFWDHWACGQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466982
Record name 2-Iodo-1-benzothiophene
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Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36748-89-7
Record name 2-Iodobenzothiophene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-1-benzothiophene
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Record name 36748-89-7
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Synthesis routes and methods I

Procedure details

Butyllithium 1.6 M in hexane (112.5 ml, 180 mmol) and abs. ether (70 ml) was initially introduced into a 500 ml three-necked flask under an argon atmosphere and the mixture was cooled to 0° C. in an ice bath. Benzothiophene (20.1 g, 150 mmol) then dissolved in abs. ether (40 ml) and the solution added dropwise in the course of 30 minutes, while cooling with ice, and the mixture subsequently stirred in an ice bath for 2.5 h. The reaction mixture stood in a refrigerator overnight. Iodine (75.0 g) and abs. ether (50 ml) were initially introduced into a 500 ml three-necked flask under an argon atmosphere and the solution of the lithium compound was added dropwise, while cooling with ice. The mixture was warmed slowly to room temperature, hydrolysed with water and washed with sodium thiosulfate solution and the organic phase was dried over sodium sulfate. The reaction solution was then concentrated i. vac. and the residue was purified by means of flash chromatography with cyclohexane. Yield: 24.1 g (62%) semi-solid, pale brown crystals
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20.1 g
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75 g
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70 mL
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere a stirred solution of 25.0 grams (0.186 mole) of benzothiophene in 250 ml of dry tetrahydrofuran was cooled to -65° C., and 69.8 ml (0.186 mole) of n-butyllithium (2.7M in hexane) was added dropwise keeping the reaction mixture temperature below -60° C. Upon completion of addition, the reaction mixture was stirred for five minutes and then was allowed to warm to 0° C. After this time a solution of 50.8 grams (0.200 mole) of iodine in 180 ml of tetrahydrofuran was added dropwise keeping the reaction mixture temperature below 10° C. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it was quenched with an aqueous solution saturated with sodium metabisulfite. The reaction mixture was placed in a separatory funnel, and the organic layer was separated. The organic layer was washed with one portion of an aqueous solution saturated with sodium metabisulfite and with one portion of an aqueous solution saturated with sodium chloride. The aqueous layers were combined and washed with diethyl ether. The ether washes were combined with the organic layer, and the combination was dried with sodium sulfate. The mixture was filtered, and the filtrate was concentrated under reduced pressure to a residue. The residue was dissolved in diethyl ether and reconcentrated under reduced pressure to a residue. The residue was dissolved in warm hexane and eluted through a column of silica gel. The eluate was concentrated under reduced pressure to a volume of approximately 100 ml, and a solid crystallized from the solution. The mixture was cooled, and the solid was collected by filtration, yielding in two crops 18.9 grams of 2-iodobenzothiophene.
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25 g
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250 mL
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69.8 mL
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50.8 g
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180 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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